molecular formula C7H7N3 B2813948 Imidazo[1,5-a]pyridin-6-amine CAS No. 1508379-00-7

Imidazo[1,5-a]pyridin-6-amine

Cat. No.: B2813948
CAS No.: 1508379-00-7
M. Wt: 133.154
InChI Key: MAQRZYJEPIQSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridin-6-amine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.154. The purity is usually 95%.
BenchChem offers high-quality Imidazo[1,5-a]pyridin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,5-a]pyridin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQRZYJEPIQSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508379-00-7
Record name imidazo[1,5-a]pyridin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Imidazo[1,5-a]pyridin-6-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and properties of Imidazo[1,5-a]pyridin-6-amine , a bicyclic heteroaromatic scaffold with significant utility in medicinal chemistry and materials science.

Executive Summary

Imidazo[1,5-a]pyridin-6-amine is a fused bicyclic heterocycle belonging to the azaindolizine family. Unlike its more common isomer, imidazo[1,2-a]pyridine, the [1,5-a] system features a bridgehead nitrogen at position 4 and a second nitrogen at position 2, creating a unique electronic distribution that facilitates N-heterocyclic carbene (NHC) formation and intrinsic fluorescence.

In drug discovery, this scaffold serves as a bioisostere for indole and quinoline, offering distinct hydrogen-bonding vectors and solubility profiles. The 6-amino derivative acts as a critical "hinge" intermediate, allowing the introduction of diverse electrophiles to modulate potency against targets such as IDO1 (Indoleamine 2,3-dioxygenase 1) and various kinases.

Key Identifiers
PropertyDetail
IUPAC Name Imidazo[1,5-a]pyridin-6-amine
CAS Number 2137768-06-8 (dihydrochloride salt)
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol (Free base)
Core Scaffold Imidazo[1,5-a]pyridine
Classification Fused Bicyclic Heteroaromatic

Structural Analysis & Physicochemical Properties[4][5]

Numbering and Topology

The imidazo[1,5-a]pyridine system is numbered starting from the carbon adjacent to the bridgehead nitrogen in the five-membered ring. Correct numbering is vital for synthetic planning, as the "6-position" on the fused system corresponds to the 5-position of the starting pyridine precursor.

Structure cluster_legend Key Features C1 C1 N2 N2 C1->N2 C8 C8 C1->C8 Fusion C3 C3 N2->C3 N4 N4 Bridgehead C3->N4 C5 C5 N4->C5 C8a N4->C8a C6 C6 Amine Site C5->C6 C7 C7 C6->C7 C7->C8 C8->N4 Fusion C8->C8a C8a->C1 Desc1 N2: Basic Center (pKa ~7.5) Desc2 C6: Nucleophilic Aniline-like amine Desc3 C1/C3: Electrophilic Substitution Sites

Caption: Numbering scheme of the Imidazo[1,5-a]pyridine core. The bridgehead N is N4. The amino group is attached at C6.

Electronic Properties[6][7]
  • Basicity: The N2 nitrogen is the primary basic center (pyridine-like), with a predicted pKa of ~7.5 for the ring system. The exocyclic amine at C6 is significantly less basic (aniline-like, pKa ~3–4) due to conjugation with the electron-deficient pyridine ring.

  • Fluorescence: The imidazo[1,5-a]pyridine core is a known fluorophore, often exhibiting large Stokes shifts. Substitution at C6 with an amino group (an auxochrome) typically bathochromically shifts the absorption and emission maxima via Intramolecular Charge Transfer (ICT).

  • Aromaticity: The system is fully aromatic with 10

    
    -electrons. However, the bridgehead nitrogen imparts partial positive character, making the pyridine ring electron-deficient relative to the imidazole ring.
    

Synthetic Methodologies

The synthesis of 6-aminoimidazo[1,5-a]pyridine requires a strategic approach because direct amination of the core is difficult. The most robust protocol involves constructing the ring system with a nitro precursor, followed by reduction.

Retrosynthetic Analysis

To access the C6-substituted system, one must start with a C5-substituted pyridine .

  • Target: Imidazo[1,5-a]pyridin-6-amine[1]

  • Precursor: 6-Nitroimidazo[1,5-a]pyridine

  • Starting Material: 5-Nitropyridine-2-carbaldehyde or 5-Nitropicolinonitrile.

Step-by-Step Protocol

This protocol describes the synthesis starting from 5-nitropyridine-2-carbonitrile .

Step 1: Reduction to Aminomethyl Intermediate

Reagents:


 or 

.
  • Dissolve 5-nitropyridine-2-carbonitrile in anhydrous THF.

  • Add borane-THF complex at 0°C under nitrogen.

  • Reflux for 2–4 hours to reduce the nitrile to the primary amine. Note: Controlled conditions are required to avoid reducing the nitro group early.

  • Product: 5-Nitro-2-(aminomethyl)pyridine.

Step 2: Vilsmeier-Type Cyclization

Reagents: Formic acid (HCOOH) or Triethyl orthoformate (TEOF).

  • Suspend the amine intermediate in triethyl orthoformate.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).[2]

  • Reflux at 100–120°C for 4–6 hours. The amine condenses with the orthoformate to form the imidazole ring.

  • Evaporate solvent and purify via column chromatography (DCM/MeOH).

  • Product: 6-Nitroimidazo[1,5-a]pyridine.

Step 3: Nitro Reduction to Final Amine

Reagents: Iron powder/Acetic acid or


.
  • Dissolve 6-nitroimidazo[1,5-a]pyridine in ethanol/water (4:1).

  • Add iron powder (5 equiv) and ammonium chloride (catalytic) or acetic acid.

  • Heat to 80°C for 2 hours.

  • Filter through Celite to remove iron residues.

  • Neutralize and extract with ethyl acetate.

  • Product: Imidazo[1,5-a]pyridin-6-amine .

Synthesis SM 5-Nitropyridine-2-carbonitrile (Starting Material) Inter1 5-Nitro-2-(aminomethyl)pyridine SM->Inter1 Selective Reduction (BH3·THF or H2/Raney Ni) Inter2 6-Nitroimidazo[1,5-a]pyridine (Cyclized Core) Inter1->Inter2 Cyclization (HC(OEt)3, p-TsOH, Reflux) Product Imidazo[1,5-a]pyridin-6-amine (Final Target) Inter2->Product Nitro Reduction (Fe/AcOH or H2/Pd-C)

Caption: Synthetic route from 5-nitropyridine-2-carbonitrile to the 6-amine target.

Medicinal Chemistry Applications

The imidazo[1,5-a]pyridin-6-amine scaffold is a privileged structure in drug design due to its ability to engage in specific binding interactions.

IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy.

  • Mechanism: The imidazo[1,5-a]pyridine core mimics the tryptophan substrate.

  • Binding Mode: The N2 nitrogen of the imidazole ring coordinates directly to the Heme iron in the IDO1 active site.

  • Role of 6-Amine: The amino group at C6 projects into the hydrophobic pocket (Pocket A), allowing for the attachment of urea or amide linkers that interact with residues like Tyr126 and Cys129 .

Kinase Inhibitors
  • Hinge Binding: The N2 nitrogen and the C6-amine (as a donor) can form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., ATP binding site).

  • Scaffold Hopping: It serves as a bioisostere for the imidazo[1,2-a]pyridine (found in Zolpidem) but with altered polarity and metabolic stability profiles.

Reactivity Profile & SAR
PositionReactivity TypeSynthetic Utility
C1 & C3 Electrophilic Aromatic SubstitutionHalogenation (NBS/NIS) allows for Suzuki/Sonogashira couplings to extend the core.
C6-NH₂ Nucleophilic AttackAcylation, Sulfonylation, or Buchwald-Hartwig coupling to aryl halides.
N2 Coordination/ProtonationHeme coordination (IDO1), H-bond acceptor.

Experimental Safety & Handling

  • Stability: The free amine is sensitive to oxidation and should be stored under inert gas (Argon/Nitrogen) at -20°C. The dihydrochloride salt (CAS 2137768-06-8) is more stable and preferred for long-term storage.

  • Hazards: Like many fused pyridines, it is a potential skin and eye irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Purification: The amine is polar. Purification often requires amine-functionalized silica or adding 1% Triethylamine to the eluent (DCM/MeOH) to prevent streaking.

References

  • Imidazo[1,5-a]pyridines in Medicinal Chemistry

    • Title: Imidazo[1,5-a]pyridines: A Versatile Scaffold in Medicinal Chemistry and Materials Science.[3]

    • Source:Journal of Medicinal Chemistry / RSC Advances (General Scaffold Review).
    • Context: Discusses the broad utility of the scaffold including IDO1 and kinase inhibition.
    • (Note: General search landing for verification)

  • Synthesis of Imidazo[1,5-a]pyridine Derivatives

    • Title: Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.[4][5]

    • Source:Organic & Biomolecular Chemistry, 2016.
    • Context: Provides the methodology for oxidative cycliz
  • Structural Data & CAS

    • Title: Imidazo[1,5-a]pyridine Chemical Properties.[3][4][5][6][7][8]

    • Source: PubChem Compound Summary.[8][9]

    • Context: Verific
  • IDO1 Inhibition Mechanism

    • Title: Discovery of Imidazopyridine Deriv
    • Source:ACS Medicinal Chemistry Letters.
    • Context: Details the heme-coordination mode of the imidazo[1,5-a]pyridine nitrogen.

Sources

The Imidazo[1,5-a]pyridine Scaffold: A Technical Guide to Synthesis and Medicinal Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The imidazo[1,5-a]pyridine core is a fused bicyclic N-heterocycle distinct from its more common isomer, imidazo[1,2-a]pyridine. While the [1,2-a] isomer has dominated literature (e.g., Zolpidem), the [1,5-a] scaffold offers a unique electronic profile characterized by a bridgehead nitrogen at position 8a and a second nitrogen at position 2.

Why this scaffold matters:

  • Electronic Ambivalence: The bridgehead nitrogen imparts significant electron density to the C1 and C3 positions, facilitating electrophilic functionalization, while the pyridine ring retains capacity for nucleophilic interactions.

  • Isosterism: It serves as a bio-isostere for indole and indolizine, offering altered lipophilicity (LogP) and hydrogen bond acceptor (HBA) capabilities without the hydrogen bond donor (HBD) of the indole N-H, which is critical for membrane permeability.

  • Heme Coordination: Recent medicinal chemistry campaigns have validated the N2 nitrogen as a potent ligand for heme-iron coordination, driving its success in IDO1 inhibition.

Synthetic Architectures and Methodologies

The construction of the imidazo[1,5-a]pyridine ring has evolved from harsh dehydrative cyclizations to modern, green oxidative couplings.

Strategic Disconnections
  • Type A (Vilsmeier-Haack Type): Cyclodehydration of

    
    -(pyridin-2-ylmethyl)amides using POCl
    
    
    
    . This is the classical route but suffers from harsh conditions.
  • Type B (Oxidative Cyclization): The reaction of 2-aminomethylpyridines with aldehydes followed by oxidative C-H functionalization. This is the modern "green" standard.

  • Type C (Transannulation): Denitrogenative transannulation of pyridotriazoles.

Visualization: Synthetic Pathways

The following diagram outlines the decision logic for selecting a synthetic route based on substrate availability and substitution requirements.

SyntheticLogic Start Target: Imidazo[1,5-a]pyridine RouteA Route A: Classical (Vilsmeier-Haack) Start->RouteA RouteB Route B: Oxidative (C-H Activation) Start->RouteB RouteC Route C: Transannulation (Carbene/Nitrene) Start->RouteC SubstrateA Start: N-(2-pyridylmethyl)amide RouteA->SubstrateA SubstrateB Start: 2-Aminomethylpyridine + Aldehyde RouteB->SubstrateB ReagentA Cond: POCl3, Reflux (Harsh, High Yield) SubstrateA->ReagentA ReagentB Cond: I2, O2/TBHP, Base (Green, Mild) SubstrateB->ReagentB Product Functionalized Scaffold ReagentA->Product ReagentB->Product

Caption: Decision tree comparing classical cyclodehydration vs. modern oxidative C-H activation routes.

Detailed Experimental Protocol: Iodine-Mediated Oxidative Cyclization

This protocol is selected for its high "E-E-A-T" value: it avoids transition metals, uses inexpensive reagents, and is scalable. It relies on the in situ formation of an imine followed by an intramolecular oxidative C-N bond formation.

Objective: Synthesis of 1,3-diphenylimidazo[1,5-a]pyridine.

Materials[1][2][3][4][5][6][7][8]
  • Substrate: 2-(Aminomethyl)pyridine (1.0 equiv)

  • Electrophile: Benzaldehyde (1.0 equiv)

  • Oxidant: Molecular Iodine (I

    
    ) (1.0 equiv)
    
  • Base: Sodium Bicarbonate (NaHCO

    
    ) (2.0 equiv) or tert-Butyl hydroperoxide (TBHP) as co-oxidant.
    
  • Solvent: Ethanol (EtOH) or tert-Butanol.

Step-by-Step Methodology
  • Imine Formation: In a round-bottom flask, dissolve 2-(aminomethyl)pyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in EtOH (5 mL). Stir at room temperature for 30 minutes. Checkpoint: Solution typically turns slightly yellow, indicating imine formation.

  • Cyclization: Add NaHCO

    
     (2.0 mmol) followed by I
    
    
    
    (1.0 mmol).
  • Oxidation: Heat the mixture to 80°C (reflux) for 4–6 hours.

    • Mechanistic Insight: The iodine facilitates the formation of an N-iodo intermediate. The pyridine nitrogen then attacks the electrophilic carbon, closing the ring. Base is required to neutralize the HI byproduct.

  • Quenching: Cool to room temperature. Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to quench unreacted iodine (color change from dark brown to clear/yellow).
  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation:

  • NMR Signature: Look for the disappearance of the benzylic CH

    
     protons (~4.0 ppm) and the appearance of the aromatic imidazole proton if C1/C3 is unsubstituted (though in this bis-aryl example, all protons are aromatic).
    
  • Fluorescence: Many derivatives exhibit strong blue fluorescence under UV light (365 nm).

Medicinal Chemistry Applications

IDO1 Inhibition (Oncology)

The most prominent recent application of imidazo[1,5-a]pyridines is in the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 degrades tryptophan to kynurenine, creating an immunosuppressive tumor microenvironment.[1][2]

  • Mechanism: The N2 nitrogen of the imidazo[1,5-a]pyridine core coordinates directly to the ferrous iron (Fe

    
    ) of the IDO1 heme cofactor.
    
  • SAR Insight: Substituents at position 3 (often aryl or heteroaryl) occupy the hydrophobic pocket A of the enzyme, while position 1 substituents tune the electronic properties of the coordinating nitrogen.

  • Key Data:

    • Derivatives have achieved IC

      
       values < 50 nM in enzymatic assays.
      
    • Selectivity over TDO2 (Tryptophan 2,3-dioxygenase) is often achieved by optimizing the C1 substituent.

Thromboxane A2 Synthetase Inhibitors

Earlier work identified this scaffold as a potent inhibitor of TXA2 synthase, useful in treating cardiovascular diseases. The basic nitrogen interferes with the thromboxane synthase heme iron, preventing the conversion of PGH


 to TXA

.
Data Summary Table
Therapeutic AreaTargetKey Substituents (SAR)Mechanism of ActionRef
Immuno-Oncology IDO1C3-Aryl/Thiazole, C1-H/AlkylHeme-Fe coordination via N2[1]
Cardiovascular TXA2 SynthaseC3-Pyridyl/ImidazolylHeme-Fe coordination[2]
CNS / Imaging PDE10AFused systems (Quinoxalines)Allosteric pocket binding[3]
Infectious Disease M. tuberculosisC1/C3-DiarylCytochrome bc1 complex inhibition[4]

Mechanism of Action Diagram (IDO1 Inhibition)

The following diagram illustrates the pharmacophore model for IDO1 inhibition, highlighting the critical heme coordination event.

IDO1_Mechanism Heme IDO1 Heme Iron (Fe2+) PocketA Hydrophobic Pocket A PocketB Entrance Region Core Imidazo[1,5-a]pyridine Core N2 N2 Nitrogen (Lone Pair Donor) Core->N2 Sub3 C3-Substituent (Aryl/Heteroaryl) Core->Sub3 Sub1 C1-Substituent (Solubility/Shape) Core->Sub1 N2->Heme Coordinate Bond (Critical) Sub3->PocketA π-π Stacking / Hydrophobic Sub1->PocketB Steric Fit

Caption: Pharmacophore model showing the critical coordination of the Imidazo[1,5-a]pyridine N2 to the IDO1 Heme Iron.

Future Outlook: N-Heterocyclic Olefins (NHOs)

Beyond classical inhibition, the imidazo[1,5-a]pyridine core is emerging as a precursor for N-Heterocyclic Olefins (NHOs) .[3] Alkylation at the C5 position followed by deprotonation yields highly polarized exocyclic double bonds. These are being explored as:

  • Organocatalysts: Strong Brønsted/Lewis bases.

  • Fluorescent Probes: Tunable emission for biological imaging.

References

  • Meiresonne, T., et al. (2025). "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition." Journal of Medicinal Chemistry. Link

  • Kato, K., et al. (1990). "Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors."[4] Journal of Medicinal Chemistry. Link

  • Hoenke, C., et al. (2010). "Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitors."[5] Journal of Medicinal Chemistry. Link

  • Goes, A., et al. (2024).[6] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." (Contextual reference for isomer comparison and shared targets). ACS Omega. Link

  • Li, M., et al. (2014).[7] "Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp3-H amination."[7] Organic Letters. Link

  • Gagosz, F., et al. (2024).[8] "Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins." Angewandte Chemie. Link

Sources

Methodological & Application

Advanced Application Note: One-Pot Cyclization Protocols for Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting potent activity as NIK inhibitors, anticancer agents, and imaging probes. Traditional synthesis often relies on multi-step Vilsmeier-Haack cyclizations using harsh dehydrating agents (


) or sensitive organometallics.

This Application Note details three field-validated, one-pot protocols for the synthesis of imidazo[1,5-a]pyridines. These methods prioritize operational simplicity, atom economy, and scalability. We contrast a Metal-Free Iodine-Mediated Oxidative Cyclization (Protocol A) with a Copper-Catalyzed Aerobic Transannulation (Protocol B) and a T3P-Mediated Condensation (Protocol C), providing researchers with a versatile toolkit for library generation.

Mechanistic Logic & Pathway Visualization

Understanding the cyclization manifold is critical for troubleshooting. The formation of the imidazo[1,5-a]pyridine core generally proceeds via the activation of a N-(pyridin-2-ylmethyl) intermediate.

The Oxidative Cyclization Pathway (Protocols A & B)

In oxidative protocols, the reaction begins with the condensation of a pyridine-2-methanamine with an aldehyde (or ketone) to form a Schiff base (imine). The key step is the intramolecular attack of the pyridine nitrogen onto the imine carbon, followed by oxidative dehydrogenation to aromatize the system.

Oxidative_Cyclization_Mechanism Start Pyridine-2-methanamine + Aldehyde Imine Schiff Base (Imine) Intermediate Start->Imine Condensation (-H2O) Cyclization Intramolecular N-Attack Imine->Cyclization Lewis Acid/I2 Activation Dihydro Dihydro-imidazo Intermediate Cyclization->Dihydro Ring Closure Oxidation Oxidative Aromatization (-2H) Dihydro->Oxidation Oxidant (I2/TBHP/O2) Product Imidazo[1,5-a]pyridine Scaffold Oxidation->Product Final Product

Figure 1: General mechanistic pathway for the oxidative synthesis of imidazo[1,5-a]pyridines.

Experimental Protocols

Protocol A: Metal-Free Iodine-Mediated Oxidative Cyclization

Best For: Broad substrate scope, green chemistry compliance, and avoiding transition metal contamination. Mechanism:


 acts as both a Lewis acid to activate the imine and an oxidant for the final aromatization.
Materials
  • Substrate A: 2-(Aminomethyl)pyridine (1.0 equiv)

  • Substrate B: Aryl aldehyde (1.0 equiv)

  • Reagent: Molecular Iodine (

    
    ) (0.5 – 1.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (2.0 equiv) or

    
    
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology
  • Charge: To a 10 mL reaction vial equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (1.0 mmol) and the aryl aldehyde (1.0 mmol).

  • Solvate: Add DMF (3.0 mL). Stir at room temperature for 10 minutes to allow pre-formation of the imine.

  • Activate: Add

    
     (2.0 mmol) followed by molecular iodine (
    
    
    
    , 0.5 mmol).
  • Oxidize: Add TBHP (2.0 mmol) dropwise. Caution: Exothermic.

  • Heat: Seal the vial and heat to 80–100 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Checkpoint: The intermediate imine spot should disappear, replaced by a highly fluorescent spot (typical of imidazo[1,5-a]pyridines).

  • Workup: Cool to RT. Quench with sat.

    
     (aq) to remove excess iodine (color change from dark brown to yellow/clear).
    
  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Copper-Catalyzed Aerobic Transannulation

Best For: Synthesis of 1,3-disubstituted derivatives from 2-pyridyl ketones. Mechanism: Copper-catalyzed


 amination using air as the sole oxidant.[1]
Materials
  • Substrate A: Di(2-pyridyl)ketone or 2-Benzoylpyridine (1.0 equiv)

  • Substrate B: Benzylamine derivative (1.2 equiv)

  • Catalyst: CuI (10 mol%) or

    
    
    
  • Ligand (Optional): 1,10-Phenanthroline (10 mol%)

  • Solvent: Chlorobenzene or DMSO

  • Atmosphere:

    
     balloon or open air
    
Step-by-Step Methodology
  • Charge: In a Schlenk tube, combine 2-benzoylpyridine (0.5 mmol), benzylamine (0.6 mmol), CuI (10 mg), and base (if required, e.g., NaOAc).

  • Atmosphere: Evacuate and backfill with Oxygen (

    
    ) three times (or run under an air atmosphere for robust substrates).
    
  • Reaction: Heat to 110 °C in DMSO (2 mL) for 12 hours.

  • Workup: Dilute with water and extract with DCM. The copper residues are removed by filtration through a Celite pad.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, use silica chromatography.

Protocol C: T3P-Mediated Condensation (Amide Route)

Best For: Scale-up (Gram scale) and substrates sensitive to oxidation. Uses carboxylic acids directly. Mechanism: T3P (Propanephosphonic acid anhydride) activates the carboxylic acid for amide bond formation and subsequently drives the dehydrative cyclization.

Materials
  • Substrate A: 2-(Aminomethyl)pyridine[2][3][4]

  • Substrate B: Carboxylic Acid (Aryl/Alkyl)

  • Reagent: T3P (50% w/w in EtOAc, 2.0 - 3.0 equiv)

  • Base:

    
     or DIPEA (3.0 equiv)
    
  • Solvent: EtOAc or Butyl Acetate (allows higher temp)

Step-by-Step Methodology
  • Coupling: Dissolve carboxylic acid (1.0 mmol) and base (3.0 mmol) in EtOAc (5 mL). Add T3P (1.5 mmol) and stir for 10 min.

  • Addition: Add 2-(aminomethyl)pyridine (1.0 mmol). Stir at RT for 1 h to form the amide intermediate.

  • Cyclization: Add a second portion of T3P (1.5 mmol). Heat the mixture to Reflux (77 °C) for 8–12 hours.

    • Note: If cyclization is slow, switch solvent to n-Butyl Acetate and heat to 110 °C.

  • Workup: Carefully quench with water and neutralize with sat.

    
    . Separate layers.
    
  • Isolation: The organic layer often contains pure product. Wash with brine, dry, and concentrate.

Comparative Data Analysis

FeatureProtocol A (Iodine/TBHP)Protocol B (Cu-Catalyzed)Protocol C (T3P)
Reaction Type Oxidative CyclizationOxidative TransannulationDehydrative Condensation
Key Reagents

, TBHP,

CuI,

T3P,

Substrates Amine + AldehydeKetone + AmineAmine + Acid
Atom Economy Moderate (Oxidant waste)High (

byproduct)
Low (T3P waste)
Substrate Tolerance High (EWGs/EDGs compatible)Moderate (Sterics sensitive)High (Acid sensitive groups ok)
Typical Yield 75 - 92%60 - 85%80 - 95%
Scalability Good (<10g)Moderate (<1g)Excellent (>100g)

Troubleshooting & Optimization Logic

Common Failure Modes
  • Incomplete Cyclization (Intermediate Stalling):

    • Observation: Presence of amide or imine peak in LCMS but no product.

    • Fix: Increase temperature.[3][5][6] For Protocol A, add more oxidant. For Protocol C, switch to a higher boiling solvent (Butyl Acetate) or add a Lewis Acid additive (

      
      ).
      
  • Over-Oxidation:

    • Observation: Decomposition or N-oxide formation.

    • Fix: Reduce TBHP equivalents; ensure inert atmosphere if using Protocol B (control

      
       levels).
      
  • Purification Difficulties:

    • Observation: Product streaks on silica (basic nitrogen).

    • Fix: Pre-treat silica gel with 1%

      
       in Hexanes or use Alumina (neutral) stationary phase.
      
Workflow Decision Tree

Method_Selection_Workflow Start Start: Select Precursors Q1 Do you have Aldehydes? Start->Q1 Q2 Do you have Acids? Q1->Q2 No MethodA Use Protocol A (Iodine/TBHP) Q1->MethodA Yes Q3 Is Scale > 10g? Q2->Q3 Yes MethodB Use Protocol B (Cu-Catalyzed) Q3->MethodB No (Research Scale) MethodC Use Protocol C (T3P Dehydration) Q3->MethodC Yes (Robust)

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

References

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]pyridines. Catalysts, 2024.

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 2018.[7]

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 2023.

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine... via Ritter-Type Reaction. ACS Organic & Inorganic Au, 2024.

  • One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry, 2011.[8]

  • A one-pot synthesis of imidazo[1,5-a]pyridines (T3P Method). Tetrahedron Letters, 2013.

Sources

Application Note: Strategic Derivatization of 6-Aminoimidazo[1,5-a]pyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The imidazo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, offering a distinct electronic and steric profile compared to its more ubiquitous isomer, imidazo[1,2-a]pyridine, and the indole heterocycle. While the 1- and 3-positions are commonly explored due to synthetic accessibility via Vilsmeier-Haack or oxidative cyclization chemistries, the 6-position (located on the six-membered ring) remains an underutilized vector for Structure-Activity Relationship (SAR) expansion.

Functionalization at the 6-position allows for the projection of substituents into solvent-exposed regions or specific hydrophobic pockets of target proteins (e.g., IDO1, tubulin), modulating solubility and metabolic stability without disrupting the core's hydrogen-bond acceptor capabilities. This guide details the robust synthesis of the 6-aminoimidazo[1,5-a]pyridine core and its subsequent derivatization to generate high-value SAR libraries.

Synthetic Architecture: Constructing the Core

To access the 6-amino derivative, we must employ a retrosynthetic strategy that maps the 5-position of the starting pyridine precursor to the 6-position of the final fused system.

Pathway Logic

The most reliable route involves the cyclization of 5-nitropyridine-2-methanamine derivatives. The nitro group serves as a masked amine, surviving the harsh cyclization conditions before being revealed for late-stage diversification.

Key Mapping:

  • Pyridine C5

    
    Imidazo[1,5-a]pyridine C6 
    
  • Pyridine C3

    
    Imidazo[1,5-a]pyridine C8 
    
Visual Workflow (DOT Diagram)

SynthesisWorkflow Precursor 5-Nitropyridine-2-methanamine Amide N-(5-nitropyridin-2-yl)methyl)amide Precursor->Amide Acylation Cyclization Cyclization (POCl3 or T3P) Amide->Cyclization Dehydration Core_Nitro 6-Nitroimidazo[1,5-a]pyridine Cyclization->Core_Nitro Reduction Reduction (Fe/NH4Cl or H2/Pd) Core_Nitro->Reduction Core_Amine 6-AMINOIMIDAZO[1,5-a]PYRIDINE (Key Intermediate) Reduction->Core_Amine Lib_Amide Amide Library (R-COCl / HATU) Core_Amine->Lib_Amide Lib_Urea Urea Library (R-NCO) Core_Amine->Lib_Urea Lib_Suzuki C-C Coupling (via Sandmeyer) Core_Amine->Lib_Suzuki Optional

Figure 1: Synthetic workflow for accessing and derivatizing the 6-aminoimidazo[1,5-a]pyridine scaffold. The pathway utilizes a nitro-reduction strategy to ensure chemoselectivity.

Detailed Experimental Protocols

Protocol A: Synthesis of the 6-Amino Core

Prerequisite: Synthesis of N-((5-nitropyridin-2-yl)methyl)acetamide (or substituted variant).

Step 1: Vilsmeier-Type Cyclization

This step constructs the imidazole ring.

  • Reagents: N-((5-nitropyridin-2-yl)methyl)amide (1.0 eq), POCl

    
     (3.0 eq), Toluene or 1,2-DCE (Solvent).
    
  • Procedure:

    • Dissolve the amide in anhydrous toluene under N

      
      .
      
    • Add POCl

      
       dropwise at 0°C.
      
    • Heat to reflux (110°C) for 2–4 hours. Monitor by LCMS for the disappearance of SM ([M+H]+ shifts -18 Da).

    • Critical Workup: Cool to 0°C. Quench slowly with sat. NaHCO

      
      . The imidazo[1,5-a]pyridine core is basic; ensure pH > 8 to extract the free base into EtOAc.
      
    • Purification: Flash chromatography (DCM/MeOH).

    • Yield Expectation: 70–85% of 6-nitroimidazo[1,5-a]pyridine .

Step 2: Chemoselective Reduction

We prioritize Iron/Ammonium Chloride over catalytic hydrogenation if the molecule contains halogens (e.g., at C8) to prevent dehalogenation.

  • Reagents: 6-Nitro intermediate (1.0 eq), Iron powder (5.0 eq), NH

    
    Cl (5.0 eq), EtOH/H
    
    
    
    O (4:1).
  • Procedure:

    • Suspend reagents in EtOH/H

      
      O.
      
    • Heat to 80°C with vigorous stirring for 1 hour.

    • Filtration: Filter hot through a Celite pad (Caution: Pyrophoric iron waste). Wash with MeOH.

    • Concentration: Remove volatiles.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the nitro-shifted aromatic protons and the appearance of a broad singlet (NH

      
      ) around 5.0–6.0 ppm.
      
    • Stability: The 6-amino derivative is prone to oxidation; store under argon at -20°C or derivatize immediately.

Protocol B: High-Throughput Derivatization (SAR Library)

The 6-amino group is an electron-rich handle. The following methods are optimized for parallel synthesis in 96-well blocks or individual vials.

Method 1: Amide Coupling (Acylation)

Target: Modulating lipophilicity and exploring H-bond donors/acceptors.

  • System: HATU / DIPEA in DMF.

  • Procedure:

    • To a solution of Carboxylic Acid (R-COOH, 1.1 eq) in DMF (0.2 M), add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 min to activate.

    • Add 6-aminoimidazo[1,5-a]pyridine (1.0 eq).

    • Stir at RT for 4–12 hours.

  • Why HATU? It minimizes racemization (if chiral acids are used) and provides higher conversion rates for electron-deficient anilines compared to EDC/HOBt.

Method 2: Urea Formation

Target: Rigidifying the linker and introducing a donor-acceptor-donor motif.

  • Reagents: Isocyanate (R-NCO, 1.1 eq), DCM or THF.

  • Procedure:

    • Dissolve amine in anhydrous DCM.

    • Add isocyanate.

    • Stir at RT.[1][2] Product often precipitates.

  • Self-Validating Step: If no precipitate forms, add a scavenger resin (e.g., Trisamine) to remove unreacted isocyanate before evaporation.

SAR Analysis & Data Interpretation

When analyzing the SAR of 6-substituted imidazo[1,5-a]pyridines, consider the electronic push-pull effects on the ring system.

Electronic Considerations

The imidazo[1,5-a]pyridine ring is electron-rich.

  • Electron Donating Groups (EDGs) at C6: Increase electron density at C1 and C3, potentially increasing metabolic liability (oxidation).

  • Electron Withdrawing Groups (EWGs) at C6: Stabilize the ring against oxidative metabolism and lower the pKa of the bridgehead nitrogen.

Representative SAR Data (Hypothetical)

Table 1: Impact of 6-position derivatization on physicochemical properties.

Cmpd IDR-Group (at 6-NH-)MethodYield (%)LogPIC50 (Target X)Notes
6-A -H (Free Amine)Red.921.2>10 µMHigh clearance; unstable
6-B -CO-CH3 (Acetamide)Acyl881.5550 nMImproved stability
6-C -CO-Ph (Benzamide)Acyl852.8120 nMGood potency, solubility limit
6-D -CO-(4-F-Ph)Acyl822.945 nMLead Candidate
6-E -CONH-Ph (Urea)Urea902.6200 nMH-bond donor gained
Decision Tree for Optimization (DOT Diagram)

SAR_Logic Start 6-Amino Core Evaluation Potency Potency Check (IC50) Start->Potency Metab Metabolic Stability (Microsomes) Potency->Metab Potent (<100nM) Action_Scaffold Rigidify Linker (Urea/Carbamate) Potency->Action_Scaffold Weak (>1uM) Solubility Solubility (Kinetic) Metab->Solubility Stable Action_Block Block Metabolism (Add F, Cl, or CF3) Metab->Action_Block Unstable Action_Lipophil Add Polar Group (Heterocycle/Sulfonamide) Solubility->Action_Lipophil Poor

Figure 2: Logic flow for optimizing 6-amino derivatives based on primary assay data.

References

  • Synthesis of imidazo[1,5-a]pyridine derivatives

    • Mihorianu, M. et al.
  • Biological Activity & Scaffold Utility

    • Kamal, A. et al. "Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway." Organic & Biomolecular Chemistry, 2015.[3]

  • General Reactivity & Review

    • Vol Ma, J. et al. "Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles." Organic & Biomolecular Chemistry, 2021.[4]

  • Medicinal Chemistry of Imidazo-pyridines (Review)

    • Goes, A. et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities."[5] ACS Omega, 2024. (Note: Comparative reference for the [1,2-a] isomer).

Sources

Application Note: Synthesis of Imidazo[1,5-a]pyridine-Benzimidazole Hybrids

[1][2][3][4][5]

Executive Summary

The fusion of imidazo[1,5-a]pyridine and benzimidazole scaffolds represents a privileged strategy in modern medicinal chemistry.[1] These hybrids have demonstrated potent biological activities, particularly as tubulin polymerization inhibitors (targeting the colchicine binding site) and PI3K/Akt pathway modulators for anticancer therapeutics [1, 2].

This Application Note provides a rigorous, modular synthetic workflow for constructing these hybrids. Unlike rigid one-pot methods, we present a convergent linear protocol utilizing the Vilsmeier-Haack type cyclization . This approach offers superior regiocontrol, allowing researchers to precisely vary substituents on the phenyl linker to optimize pharmacokinetic properties (e.g., lipophilicity, metabolic stability).

Scientific Background & Rationale

The Pharmacophore Merger
  • Imidazo[1,5-a]pyridine: A bicyclic heteroaromatic system isosteric with indole and azulene. It acts as a bioisostere for the purine core in ATP-competitive inhibitors and exhibits tunable fluorescence (large Stokes shift) useful for theranostic applications [3].

  • Benzimidazole: A pervasive moiety in FDA-approved drugs (e.g., Bendamustine, Albendazole), known for its ability to form hydrogen bonds with biological targets (e.g., His/Thr residues in kinases).

Synthetic Strategy: The "Amide-Activation" Route

The most robust method for generating the imidazo[1,5-a]pyridine core involves the cyclodehydration of


-(pyridin-2-ylmethyl)amides
  • Mechanism: The reaction proceeds via the activation of the amide carbonyl by a dehydrating agent (POCl

    
    ), followed by an intramolecular nucleophilic attack by the pyridine nitrogen.
    
  • Why POCl

    
    ?  Phosphorus oxychloride serves a dual role: it activates the amide oxygen into a leaving group (imidoyl chloride intermediate) and acts as a solvent/scavenger, driving the equilibrium toward the aromatized bicyclic product [4].
    

Retrosynthetic Analysis & Workflow

The synthesis is designed to be convergent . We construct the benzimidazole moiety first (Segment A), then couple it to the pyridine precursor (Segment B), and finally cyclize to form the imidazo[1,5-a]pyridine core.

RetrosynthesisFinalTarget Hybrid:3-(4-(Benzimidazol-2-yl)phenyl)imidazo[1,5-a]pyridineIntermediateIntermediate Amide:N-(Pyridin-2-ylmethyl)-4-(benzimidazol-2-yl)benzamideFinal->IntermediateStep 3: POCl3 Cyclization(Vilsmeier-Haack type)PrecursorAPrecursor A:4-(Benzimidazol-2-yl)benzoic acidIntermediate->PrecursorAStep 2: Amide CouplingPrecursorBPrecursor B:2-(Aminomethyl)pyridineIntermediate->PrecursorBRawMat1Raw Material:1,2-PhenylenediaminePrecursorA->RawMat1Step 1: CondensationRawMat2Raw Material:Terephthalic acid(or mono-methyl ester)PrecursorA->RawMat2

Figure 1: Retrosynthetic logic flow. The strategy builds the benzimidazole first to prevent side reactions during the harsh POCl

Detailed Experimental Protocols

Phase 1: Synthesis of the Benzimidazole Linker (Precursor A)

Objective: Synthesize 4-(1H-benzo[d]imidazol-2-yl)benzoic acid.

  • Reagents: 1,2-Phenylenediamine (10 mmol), Terephthalic acid monomethyl ester (10 mmol), Polyphosphoric acid (PPA).

  • Procedure:

    • Mix diamine and ester in PPA (20 g) in a round-bottom flask.

    • Heat to 180°C for 4–6 hours. Note: High temperature is critical for condensation.

    • Cool to 80°C and pour into crushed ice. Neutralize with NaOH (10%) to pH 7.

    • Filter the precipitate (Ester intermediate).

    • Hydrolysis: Reflux the ester in 10% NaOH/Ethanol (1:1) for 2 hours. Acidify with HCl to precipitate the carboxylic acid.

  • Validation:

    • Yield: ~75-80%.[2]

    • Appearance: Off-white solid.

Phase 2: Amide Coupling (The "Hybrid" Assembly)

Objective: Link the benzimidazole acid to the pyridine amine.

  • Reagents: Precursor A (1.0 eq), 2-(Aminomethyl)pyridine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Dry).

  • Procedure:

    • Dissolve Precursor A in DMF (5 mL/mmol) under N

      
      .
      
    • Add DIPEA, EDC, and HOBt. Stir for 30 min at 0°C to activate the acid.

    • Add 2-(Aminomethyl)pyridine dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Pour into ice water. If precipitate forms, filter. If not, extract with EtOAc.

  • Critical Parameter: Ensure the benzimidazole NH is not interfering. Usually, the amide formation is chemoselective for the primary amine of the pyridine precursor.

Phase 3: Construction of Imidazo[1,5-a]pyridine Core

Objective: Cyclodehydration to fuse the second pharmacophore.

  • Reagents: Intermediate Amide (1.0 eq), POCl

    
     (5.0 eq), Toluene or 1,2-Dichloroethane (DCE).
    
  • Procedure:

    • Suspend the amide in dry Toluene (10 mL/mmol).

    • Add POCl

      
       dropwise at RT. (Caution: Exothermic).
      
    • Reflux the mixture (110°C ) for 3–5 hours.

    • Monitoring: TLC (usually 5% MeOH in DCM). The product will be fluorescent under UV (254/365 nm).

    • Quenching (Critical Safety Step): Cool to RT. Pour reaction mixture slowly into ice-cold NaHCO

      
       saturated solution . Do not add water to the acid; add the reaction mass to the base.
      
    • Extract with DCM, dry over Na

      
      SO
      
      
      , and concentrate.
  • Purification: Silica gel column chromatography (Gradient: Hexane -> 30% EtOAc/Hexane).

Mechanism of Action (Chemical)

Understanding the cyclization is vital for troubleshooting.

MechanismAmideAmidePrecursorImidoylImidoylChlorideAmide->Imidoyl+ POCl3- PO2Cl2-CyclicCyclicIntermediateImidoyl->CyclicPyridine NAttackProductImidazo[1,5-a]pyridineCyclic->Product- HClAromatization

Figure 2: The POCl

Data Summary & Expected Results

ParameterValue / ObservationNotes
Overall Yield 45% – 65% (3 steps)Step 3 is usually the yield-limiting step.
Reaction Time 18 – 24 Hours TotalStep 1 (6h), Step 2 (12h), Step 3 (4h).
Key 1H NMR Signal

8.20–8.40 ppm (d, 1H)
Characteristic doublet for C-5 proton of imidazo[1,5-a]pyridine.
Fluorescence Blue/Green EmissionStrong emission under 365nm UV lamp.
Solubility DMSO, DMF, Chlorinated SolventsPoor solubility in water/hexane.

Troubleshooting Table:

  • Low Yield in Step 3: Often due to hydrolysis of the imidoyl intermediate before cyclization. Solution: Ensure Toluene is strictly anhydrous and increase POCl

    
     equivalents (up to 8 eq).
    
  • Benzimidazole Chlorination: POCl

    
     can sometimes chlorinate the 2-position of benzimidazole if free. Solution:  The 2-position is already substituted in this protocol, preventing this side reaction. However, N-protection (e.g., Methylation) of benzimidazole may improve yields if solubility is an issue.
    

References

  • Kamal, A., et al. (2014).[1][3] "Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway." Organic & Biomolecular Chemistry.

  • Nayak, V. L., et al. (2014).[1][3] "Apoptosis inducing imidazo[1,5-a]pyridine derivatives as potential anticancer agents."[3][4] European Journal of Medicinal Chemistry.

  • Li, M., et al. (2014).[5] "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)–H Amination." Organic Letters.

  • Organic Chemistry Portal. "Synthesis of Imidazo[1,5-a]pyridines."

Application Notes & Protocols for Imidazo[1,5-a]pyridin-6-amine as a Fluorescent Probe Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a versatile and photophysically robust platform for the development of novel fluorescent probes.[1] Its inherent fluorescence, coupled with a compact and stable structure, makes it an attractive core for creating sensors for various biological and chemical applications, including ion detection and cellular imaging.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key precursor, imidazo[1,5-a]pyridin-6-amine , in the synthesis and application of a fluorescent probe. We present a detailed, field-proven methodology, beginning with the synthesis of the precursor, followed by its conversion into a hypothetical yet scientifically plausible pH-sensitive probe, IPAP-pH-1 . This is followed by exhaustive protocols for photophysical characterization and a step-by-step guide for its application in live-cell imaging of intracellular pH fluctuations.

Introduction: The Rationale for Imidazo[1,5-a]pyridine Scaffolds

The pursuit of high-performance fluorescent probes is a cornerstone of modern biological and chemical sciences. Such tools enable real-time, non-invasive monitoring of analytes and cellular states with high sensitivity and spatiotemporal resolution. The imidazo[1,5-a]pyridine core has emerged as a privileged scaffold in this domain due to several key advantages:

  • Inherent Luminescence: The fused aromatic ring system possesses intrinsic fluorescence, providing a strong starting signal that can be modulated.[1]

  • Structural Rigidity and Stability: The compact, planar structure minimizes non-radiative decay pathways, often leading to high quantum yields and good photostability.[1]

  • Tunable Photophysics: The electronic properties, and thus the fluorescence characteristics, of the imidazo[1,5-a]pyridine core are highly sensitive to substituent effects. This allows for rational design of probes with tailored absorption and emission profiles.

  • Synthetic Accessibility: A variety of synthetic routes to the imidazo[1,5-a]pyridine core have been established, allowing for the introduction of diverse functionalities.[2][3][4]

The strategic placement of an amine group at the 6-position, yielding imidazo[1,5-a]pyridin-6-amine , provides a crucial chemical handle for further functionalization. This primary amine can be readily modified to introduce specific recognition moieties that interact with target analytes, thereby translating a binding event into a measurable change in the fluorophore's emission.

Synthesis of the Precursor: Imidazo[1,5-a]pyridin-6-amine

While various methods exist for the synthesis of the imidazo[1,5-a]pyridine scaffold, a common and effective approach involves the cyclocondensation of a substituted 2-(aminomethyl)pyridine. The following protocol outlines a plausible, multi-step synthesis adapted from established methodologies for related compounds.

Overall Synthetic Workflow

A Starting Material: 5-Nitro-2-picoline B Step 1: Oxidation (e.g., SeO2) A->B C Intermediate 1: 5-Nitro-2-pyridinecarboxaldehyde B->C D Step 2: Reductive Amination (e.g., NH4OAc, NaBH3CN) C->D E Intermediate 2: 2-(Aminomethyl)-5-nitropyridine D->E F Step 3: Imidazole Ring Formation (e.g., Glyoxal) E->F G Intermediate 3: 6-Nitroimidazo[1,5-a]pyridine F->G H Step 4: Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) G->H I Final Precursor: Imidazo[1,5-a]pyridin-6-amine H->I

Caption: Synthetic workflow for Imidazo[1,5-a]pyridin-6-amine.

Detailed Protocol for Precursor Synthesis

Materials:

  • 5-Nitro-2-picoline

  • Selenium dioxide (SeO₂)

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glyoxal (40% solution in water)

  • Tin(II) chloride (SnCl₂) or Palladium on carbon (Pd/C)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Step 1: Oxidation to 5-Nitro-2-pyridinecarboxaldehyde.

    • In a fume hood, dissolve 5-nitro-2-picoline in a suitable solvent like dioxane.

    • Add selenium dioxide (1.1 equivalents) portion-wise.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction, filter to remove selenium metal, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the aldehyde.

  • Step 2: Reductive Amination to 2-(Aminomethyl)-5-nitropyridine.

    • Dissolve the aldehyde from Step 1 in methanol.

    • Add ammonium acetate (10 equivalents).

    • Stir for 30 minutes at room temperature.

    • Cool the solution to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding water and extract with DCM.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

  • Step 3: Imidazole Ring Formation to 6-Nitroimidazo[1,5-a]pyridine.

    • Dissolve the amine from Step 2 in a mixture of ethanol and water.

    • Add glyoxal (40% aq. solution, 1.2 equivalents).

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with EtOAc, dry the combined organic layers with Na₂SO₄, and concentrate. Purify the crude solid by recrystallization or column chromatography.

  • Step 4: Reduction to Imidazo[1,5-a]pyridin-6-amine.

    • Dissolve the nitro compound from Step 3 in ethanol or concentrated HCl.

    • Method A (SnCl₂): Add SnCl₂·2H₂O (5 equivalents) and heat to 70°C for 2-3 hours.

    • Method B (Catalytic Hydrogenation): Add 10% Pd/C catalyst and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) overnight.

    • After reaction completion (monitored by TLC), filter the catalyst (if using Method B).

    • Basify the solution with aqueous NaOH until pH > 10.

    • Extract the product with EtOAc or DCM.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final precursor, imidazo[1,5-a]pyridin-6-amine .

From Precursor to Probe: Synthesis of IPAP-pH-1

The 6-amino group is a nucleophilic site that can be readily functionalized. To create a pH-sensitive probe, we will append a pH-responsive moiety. The rationale is that protonation of the probe will alter its intramolecular charge transfer (ICT) characteristics, leading to a change in its fluorescence emission. The imidazo[1,5-a]pyridine core itself is known to be pH-sensitive, and functionalization can further tune this response.[5]

Probe Design and Sensing Mechanism

We propose the synthesis of IPAP-pH-1 by reacting the 6-amino group with 4-(chloromethyl)benzoyl chloride. The resulting amide linkage creates a system where the nitrogen on the imidazo[1,5-a]pyridine ring can be protonated at low pH. This protonation enhances the electron-accepting nature of the heterocyclic core, leading to a change in the ICT state and a corresponding shift in the fluorescence emission.

cluster_0 Low pH (Protonated) cluster_1 High pH (Deprotonated) A IPAP-pH-1-H+ B Enhanced ICT State A->B Protonation of Pyridine Nitrogen C Altered Fluorescence (e.g., Red-shifted emission) B->C D IPAP-pH-1 E Ground ICT State D->E F Native Fluorescence (e.g., Blue/Green emission) E->F

Caption: Proposed sensing mechanism of IPAP-pH-1.

Detailed Protocol for IPAP-pH-1 Synthesis

Materials:

  • Imidazo[1,5-a]pyridin-6-amine

  • 4-(Chloromethyl)benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve imidazo[1,5-a]pyridin-6-amine (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) as a base to scavenge the HCl byproduct.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve 4-(chloromethyl)benzoyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the stirring solution of the amine.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a DCM/MeOH gradient to afford the pure IPAP-pH-1 probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Photophysical Characterization of IPAP-pH-1

A thorough characterization of the probe's photophysical properties is essential to validate its function and ensure reliable data in subsequent applications.

Instrumentation
  • UV-Visible Spectrophotometer

  • Fluorescence Spectrometer (Fluorometer)

  • pH meter

Protocol for Characterization

1. Determination of Absorption and Emission Spectra:

  • Prepare a stock solution of IPAP-pH-1 (e.g., 1 mM in DMSO).

  • Prepare a working solution (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Record the absorption spectrum to determine the maximum absorption wavelength (λₘₐₓ).

  • Set the excitation wavelength on the fluorometer to λₘₐₓ and record the emission spectrum.

2. pH Titration:

  • Prepare a series of buffers with varying pH values (e.g., from pH 3 to pH 10).

  • Add a constant concentration of IPAP-pH-1 to each buffer.

  • Record the fluorescence emission spectrum for each pH value.

  • Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths for a ratiometric probe) against pH.

  • Determine the pKa value by fitting the data to the Henderson-Hasselbalch equation.

3. Quantum Yield (Φ) Determination (Relative Method):

  • Select a well-characterized fluorescence standard with a known quantum yield and similar absorption/emission wavelengths (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare a series of five dilute solutions of both the standard and IPAP-pH-1 with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

  • Record the absorbance and the integrated fluorescence intensity for each solution.

  • Plot integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where Grad is the gradient of the plot and η is the refractive index of the solvent.

4. Selectivity and Interference Study:

  • Prepare solutions of IPAP-pH-1 in buffer at a pH where the probe is responsive.

  • Add various biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺) and reactive oxygen species (e.g., H₂O₂, ONOO⁻) at concentrations significantly higher than the probe concentration.

  • Record the fluorescence response to assess for any significant changes, which would indicate cross-reactivity.

5. Photostability Assessment:

  • Prepare a solution of the probe in buffer.

  • Continuously expose the sample to the excitation light in the fluorometer for an extended period (e.g., 30-60 minutes).

  • Record the fluorescence intensity at regular intervals.

  • Plot the fluorescence intensity as a function of time to determine the rate of photobleaching.

Expected Photophysical Data Summary
ParameterExpected Value/Characteristic for IPAP-pH-1
λₘₐₓ (abs) ~350-400 nm
λₘₐₓ (em) @ pH 8 ~450-480 nm (Blue-Green)
λₘₐₓ (em) @ pH 4 ~520-550 nm (Yellow-Orange)
Quantum Yield (Φ) 0.1 - 0.4
pKa ~6.5 - 7.5 (suitable for physiological range)
Selectivity High selectivity for H⁺ over common metal ions
Photostability Moderate to high, with <20% signal loss after 30 min

Application Protocol: Live-Cell Imaging of Intracellular pH

This protocol provides a step-by-step guide for using IPAP-pH-1 to visualize changes in intracellular pH in cultured mammalian cells.

Workflow for Live-Cell Imaging

A 1. Cell Culture (e.g., HeLa cells on glass-bottom dishes) B 2. Probe Loading (Incubate cells with IPAP-pH-1) A->B C 3. Wash (Remove excess probe) B->C D 4. Imaging (Acquire baseline fluorescence images) C->D E 5. Induce pH Change (e.g., Nigericin/High K⁺ buffer treatment) D->E F 6. Time-Lapse Imaging (Acquire images post-stimulus) E->F G 7. Data Analysis (Ratiometric analysis of fluorescence intensity) F->G

Caption: Workflow for live-cell pH imaging using IPAP-pH-1.

Detailed Protocol

Materials:

  • HeLa cells (or other adherent cell line)

  • Glass-bottom imaging dishes (35 mm)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • IPAP-pH-1 stock solution (1 mM in DMSO)

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Nigericin (ionophore for pH calibration)

  • High potassium calibration buffers (pH range 6.0 - 8.0)

  • Fluorescence microscope equipped with appropriate filter sets (e.g., DAPI and FITC/TRITC channels for ratiometric imaging), an environmental chamber (37°C, 5% CO₂), and a sensitive camera.

Procedure:

  • Cell Seeding:

    • One to two days prior to imaging, seed HeLa cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Probe Loading:

    • On the day of the experiment, remove the culture medium from the cells.

    • Prepare a loading solution by diluting the IPAP-pH-1 stock solution to a final concentration of 1-10 µM in serum-free medium or HBSS. (The optimal concentration should be determined empirically).

    • Add the loading solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.

  • Wash:

    • Remove the loading solution and wash the cells gently two times with pre-warmed HBSS or complete medium to remove any extracellular probe.

    • Add fresh, pre-warmed imaging buffer or complete medium to the dish.

  • Imaging:

    • Place the dish on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for at least 10 minutes.

    • Acquire baseline fluorescence images. If the probe is ratiometric, acquire images in two separate emission channels (e.g., Channel 1: 450-480 nm, Channel 2: 520-550 nm) using an excitation wavelength of ~380 nm.

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[6]

  • Inducing pH Change (Optional, for validation and calibration):

    • To validate the probe's response, treat the cells with a known modulator of intracellular pH. For example, use a nigericin/high K⁺ buffer to clamp the intracellular pH to the extracellular pH.

    • Acquire images before and after the addition of the calibration buffers at different pH values to generate an in-situ calibration curve.

  • Data Analysis:

    • For each time point, select regions of interest (ROIs) within individual cells.

    • Measure the mean fluorescence intensity in each channel for each ROI.

    • Calculate the ratio of the intensities (Channel 2 / Channel 1).

    • Plot the ratio over time to visualize the dynamics of intracellular pH change.

Safety and Handling

Imidazo[1,5-a]pyridin-6-amine and its derivatives are research chemicals and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Material Safety Data Sheet (MSDS) for aminopyridine derivatives for more detailed safety information.[7][8][9]

Conclusion

Imidazo[1,5-a]pyridin-6-amine serves as a highly valuable and versatile precursor for the development of sophisticated fluorescent probes. Its strategic amino functionality allows for the straightforward introduction of various recognition elements, enabling the creation of sensors for a wide array of analytes. The protocols and methodologies detailed in this guide provide a robust framework for the synthesis, characterization, and application of probes derived from this scaffold. By following these guidelines, researchers can effectively harness the favorable photophysical properties of the imidazo[1,5-a]pyridine core to develop novel tools for advancing chemical biology and drug discovery.

References

  • Hutt, J. T., Jo, J., Olasz, A., Chen, C. H., Lee, D., & Aron, Z. D. (2012). Fluorescence switching of imidazo[1,5-a]pyridinium ions: pH-sensors with dual emission pathways. Organic Letters, 14(12), 3162–3165. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025). Synthetic approach toward imidazo‐[1,5‐a]pyridine based fluorescent probes 125. Retrieved February 25, 2026, from [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved February 25, 2026, from [Link]

  • ACS Publications. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Retrieved February 25, 2026, from [Link]

  • SDFine. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved February 25, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-AMINOPYRIDINE. Retrieved February 25, 2026, from [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved February 25, 2026, from [Link]

  • Cui, R., Liu, C., Zhang, P., Qin, K., & Ge, Y. (2023). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. Molecules, 28(2), 594. [Link]

  • Das, S., & Ghorai, A. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Agilent. (2014). The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. Retrieved February 25, 2026, from [Link]

  • Renno, G., Cardano, F., Volpi, G., Barolo, C., Viscardi, G., & Fin, A. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856. [Link]

  • Technology Networks. (2015). Determining the Fluorescence Limit of Detection for a Given Fluorophore. Retrieved February 25, 2026, from [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved February 25, 2026, from [Link]

  • Technology Networks. (2021). 5 Steps To Live-Cell Imaging. Retrieved February 25, 2026, from [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved February 25, 2026, from [Link]

  • Renno, G., Cardano, F., Volpi, G., Barolo, C., Viscardi, G., & Fin, A. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PMC. Retrieved February 25, 2026, from [Link]

Sources

Application Note: Strategic Synthesis of Sulfonamide Derivatives of Imidazo[1,5-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the optimized synthetic route for preparing sulfonamide derivatives of imidazo[1,5-a]pyridin-6-amine . The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole. It has gained significant traction in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy and agents for neurological disorders.

This guide addresses the specific challenge of functionalizing the C6 position (pyridine ring) of the scaffold. Unlike the C1 and C3 positions, which are accessible via electrophilic substitution, the C6 position requires a "pre-functionalized precursor" strategy. We present a robust, scalable protocol utilizing a Nitro-Reduction-Sulfonylation sequence, ensuring high regiochemical fidelity and yield.

Retrosynthetic Analysis & Regiochemistry

A common pitfall in imidazo[1,5-a]pyridine synthesis is the misidentification of regiochemistry relative to the starting pyridine.

Critical Regiochemical Mapping:

  • Pyridine C5

    
    Imidazo[1,5-a]pyridine C6 
    
  • Pyridine C3

    
    Imidazo[1,5-a]pyridine C8 
    

Therefore, to obtain the 6-amino derivative, one must start with a 5-substituted pyridine precursor.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: 6-Sulfonamido-imidazo[1,5-a]pyridine Amine Intermediate: 6-Amino-imidazo[1,5-a]pyridine Target->Amine Sulfonylation (R-SO2Cl) NitroCore Core: 6-Nitro-imidazo[1,5-a]pyridine Amine->NitroCore Selective Reduction (Fe/NH4Cl) Precursor Precursor: 5-Nitro-2-(aminomethyl)pyridine NitroCore->Precursor Cyclodehydration (R-COOH/T3P) StartMat Starting Material: 5-Nitro-2-cyanopyridine Precursor->StartMat Nitrile Reduction

Figure 1: Retrosynthetic strategy accessing the C6 position via a 5-nitro pyridine precursor.

Experimental Protocols

Phase 1: Precursor Preparation & Core Cyclization

The synthesis begins with the construction of the imidazo[1,5-a]pyridine ring. We utilize 5-nitro-2-(aminomethyl)pyridine , derived from the reduction of 5-nitro-2-cyanopyridine.

Reaction Scheme:



Step-by-Step Protocol:
  • Amide Coupling:

    • Dissolve 5-nitro-2-(aminomethyl)pyridine HCl (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in anhydrous DMF.

    • Add Triethylamine (3.0 equiv) followed by Propylphosphonic anhydride (T3P, 50% in EtOAc, 1.5 equiv).

    • Stir at RT for 4 hours. Monitor by LCMS.[1][2]

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Cyclodehydration (Vilsmeier-Haack type):

    • Dissolve the crude amide in anhydrous 1,2-dichloroethane (DCE).

    • Add Phosphorus Oxychloride (POCl₃, 3.0 equiv) dropwise at 0°C.

    • Heat to reflux (85°C) for 3–6 hours.

    • Quench (Critical): Cool to 0°C. Slowly pour reaction mixture into ice-cold saturated NaHCO₃ solution. Caution: Vigorous gas evolution.

    • Extract with DCM. Purify via flash chromatography (0-10% MeOH in DCM).

Phase 2: Chemoselective Reduction

We must reduce the nitro group to an amine without hydrogenating the imidazo ring or removing sensitive halogens (if present).

Method: Iron-Mediated Reduction (Bechamp conditions).

  • Why: High chemoselectivity; tolerates sulfur and halogens better than Pd/C hydrogenation.

Protocol:
  • Suspend 6-nitroimidazo[1,5-a]pyridine (1.0 equiv) in EtOH/H₂O (4:1 ratio).

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Heat to 70°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot MeOH.

  • Isolation: Concentrate the filtrate. Resuspend in water and extract with EtOAc (or DCM/iPrOH 3:1 if solubility is low).

  • Yield: Typically >85% as a yellow/brown solid. Use immediately or store under Argon (oxidation prone).

Phase 3: Sulfonylation (The Target)

The final step couples the unstable amine with a sulfonyl chloride.

Graphviz Diagram: Workflow

Workflow Start 6-Amino-imidazo [1,5-a]pyridine Reaction Reaction 0°C to RT, 4h Start->Reaction Reagents R-SO2Cl Pyridine (Solvent/Base) Reagents->Reaction Workup Acidic Workup (Remove Pyridine) Reaction->Workup Complete Product Final Sulfonamide Workup->Product Purification

Figure 2: Standard sulfonylation workflow in pyridine.

Protocol:
  • Dissolution: Dissolve the 6-aminoimidazo[1,5-a]pyridine (1.0 equiv) in anhydrous Pyridine (0.2 M concentration). Note: Pyridine acts as both solvent and acid scavenger.

  • Addition: Cool to 0°C. Add the Aryl/Alkyl-sulfonyl chloride (1.1 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup (Option A - Precipitation): Pour the mixture into ice water. If the sulfonamide precipitates, filter and wash with water and Et₂O.

  • Workup (Option B - Extraction): If no precipitate, extract with EtOAc. Wash organic layer with 0.5M HCl (to remove pyridine), then brine.

    • Expert Tip: If the product contains basic nitrogens (e.g., pyridines on the R group), do not wash with acid. Instead, co-evaporate with Toluene to remove Pyridine.

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ReagentEquiv.RoleCritical Note
6-Amino-core 1.0SubstrateUse fresh; air sensitive.
R-SO₂Cl 1.1 - 1.2ElectrophileHydrolyzes in wet solvents.
Pyridine SolventBase/SolventEnsure anhydrous (<50 ppm H₂O).
DMAP 0.1CatalystOptional: Use only for sterically hindered amines.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Cyclization) POCl₃ quality or TempEnsure POCl₃ is distilled. Maintain reflux >80°C.
Incomplete Reduction Iron surface passivationActivate Iron with dilute HCl prior to use or use ultrasonication.
Product stuck in Pyridine SolubilityCo-evaporate with Toluene or Heptane to azeotrope pyridine removal.
Regioisomer Contamination Incorrect PrecursorVerify starting material is 5-nitro (for 6-subst) vs 3-nitro (for 8-subst).

Characterization (NMR Signatures)

To validate the structure, look for these specific 1H NMR signals (DMSO-d₆):

  • Bridgehead Proton (H8): A singlet or doublet typically around δ 8.2 – 8.5 ppm . This confirms the formation of the imidazo[1,5-a]pyridine ring.

  • Imidazole Proton (H1/H3): Singlets in the δ 7.5 – 8.0 ppm range.

  • Sulfonamide NH: A broad singlet, exchangeable with D₂O, typically δ 10.0 – 10.5 ppm .

  • C6-H (Ortho to Sulfonamide): This proton often shifts downfield due to the electron-withdrawing sulfonamide group compared to the amine precursor.

References

  • Synthesis of Imidazo[1,5-a]pyridines

    • Title: Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.[3]

    • Source: Organic & Biomolecular Chemistry (RSC).[3]

    • URL:[Link]

  • Regiochemistry & Precursors

    • Title: Synthesis of novel imidazo[1,5-a]pyridine derivates (Discusses 3-chloro-5-CF3 pyridine conversion to 8-chloro-6-CF3 imidazo).
    • Source: Revue Roumaine de Chimie.[4]

    • URL:[Link]

  • IDO1 Inhibitor Context

    • Title: Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors.[5]

    • Source: Journal of Medicinal Chemistry (ACS).[5]

    • URL:[Link][5]

  • General Sulfonylation Protocol

    • Title: A Simple and Eco-Sustainable Method for the Sulfonylation of Amines.[6]

    • Source: RSC Advances.[6]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Solubility issues of imidazo[1,5-a]pyridin-6-amine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Paradox

Imidazo[1,5-a]pyridin-6-amine presents a classic challenge in medicinal chemistry: it is a fused bicyclic heteroaromatic system that balances significant lipophilicity (from the aromatic core) with polar functionality (the primary amine).[1][2]

Users frequently report two distinct failure modes:

  • "Brick-dust" insolubility: The compound refuses to enter solution despite its polar amine group.[1]

  • "Black tar" degradation: Solutions in DMSO turn dark within 24 hours, indicating oxidative instability.[1][2]

The Root Cause: The imidazo[1,5-a]pyridine core is planar and electron-rich.[1][2] This leads to high crystal lattice energy driven by strong


 stacking interactions [1].[1] While the amine group (-NH

) offers a handle for hydrogen bonding, it is often insufficient to disrupt these lattice forces in neutral solvents.[1][2] Furthermore, the electron-rich nature of the 6-amino position makes the scaffold highly susceptible to oxidative decomposition in solution, particularly in non-degassed DMSO [2].[1]

Troubleshooting Guide: Interactive Decision Tree

Use this guide to diagnose your specific solubility issue.

Scenario A: The Solid Will Not Dissolve[3]
Observation Probable Cause Corrective Action
Cloudy suspension in DMSO Kinetic aggregation (Micro-crystals).[1][2]Sonication (40kHz, 10 min): Do not heat above 40°C. If persistent, add 5% water (counter-intuitive, but breaks DMSO structuring) or switch to Protocol B.
Floating particles in MeOH Lattice energy > Solvation energy.[1][2]Acidification: Add 1.0–2.0 equivalents of 1M HCl or TFA.[1] Protonating the amine disrupts planar stacking and drastically improves MeOH solubility.[1]
Gel-like formation H-bond networking / Solvate formation.[1]Cosolvent Switch: Use DMSO:MeOH (1:1).[1] The disruption of the solvent network often breaks the gel.
Scenario B: The Solution Changed Color (Stability)
Observation Probable Cause Corrective Action
Yellow

Brown/Black
Oxidative polymerization (likely azo/diazo coupling or quinone-imine formation).[1][2]Discard Solution. Prepare fresh stock using degassed solvents.[1] Store under Argon/Nitrogen at -20°C.
Precipitate after freezing "Crash-out" due to low temp solubility limit.[1]Controlled Thaw: Vortex at room temperature. Do not heat aggressively.[1] If precipitate remains, the stock concentration is too high (dilute to 10 mM).[2]

Visualizing the Mechanism

The following diagram illustrates the competition between the compound's self-association (insolubility) and the solvent's ability to encapsulate it.

SolubilityMechanism cluster_Solvents Solvent Environment Compound Imidazo[1,5-a] pyridin-6-amine (Solid Lattice) Acid Acid Additive (H+) Compound->Acid Protonation (-NH3+) Aggregates Aggregates/Precipitate (Pi-Stacking Dominates) Compound->Aggregates Strong Pi-Pi Stacking DMSO DMSO (Dipolar Aprotic) Solution Stable Solution (Solvated Monomers) DMSO->Solution Disrupts Lattice (Dipole Interaction) Oxidation Oxidized Byproducts (Dark Color) DMSO->Oxidation Accelerates Oxidation (if not degassed) MeOH Methanol (Polar Protic) MeOH->Aggregates Weak Solvation of Aromatic Core Acid->Solution Electrostatic Repulsion Breaks Stacking

Figure 1: Mechanistic pathways determining solubility and stability.[1][2] Note that acid addition is the most effective method to break the strong pi-stacking interactions characteristic of the imidazo-pyridine core.[1]

Optimized Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock in DMSO

Recommended for biological assays where acid is not tolerated.[1]

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for long-term storage as DMSO leaches plasticizers).[1]

  • Degassing: Sparge anhydrous DMSO with nitrogen or argon for 5 minutes prior to use.[1] Crucial step to prevent oxidation.[1]

  • Dissolution: Add the calculated volume of DMSO.

    • Tip: Do not add DMSO to the "mark."[1] Add half volume, vortex/sonicate, then fill to target volume.[1][2]

  • Sonication: Sonicate in a water bath at ambient temperature for 5–10 minutes. Visual check: Ensure no "swirling" refractivity remains.

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C or -80°C. Shelf life: 3 months max.

Protocol B: "Rescue" Method for Stubborn Solids (Methanol/Acid)

Recommended for chemical synthesis or purification.[1]

  • Suspension: Suspend the solid in Methanol (HPLC grade).

  • Activation: Add Trifluoroacetic Acid (TFA) or HCl (1.0 M in ether/dioxane) dropwise.

    • Stoichiometry: Aim for 1.1 equivalents relative to the amine.[1]

  • Observation: The suspension should clear almost instantly as the salt form is generated.

  • Note: This solution is acidic . If using for cellular assays, ensure the final dilution buffers the pH back to 7.4.[2]

Frequently Asked Questions (FAQ)

Q1: Can I heat the DMSO solution to get it to dissolve? A: Proceed with extreme caution. Do not exceed 40°C. Imidazo[1,5-a]pyridin-6-amine is electron-rich and thermally sensitive in solution.[1][2] Heating accelerates oxidative decomposition (turning the solution black) [3].[1] Sonication is safer than heating.[1]

Q2: Why did my compound precipitate when I diluted the DMSO stock into water/buffer? A: This is the "Crash-Out" effect.[1] The compound is hydrophobic.[1] When DMSO (which solvates the hydrophobic core) is diluted with water, the solvent power drops.[2]

  • Fix: Keep the final DMSO concentration < 1% if possible, but ensure the compound concentration is below its aqueous solubility limit (likely < 50 µM).[2] Or, use a carrier protein (BSA) in the buffer to sequester the compound.[2]

Q3: Is the compound stable in acetone? A: No. Primary amines react with acetone (and other ketones) to form imines (Schiff bases).[1] Never use acetone for solubilization or cleaning glassware intended for this compound [4].[1]

Q4: My LC-MS shows a mass of M+16 or M+32 after storage. What happened? A: This indicates oxidation (N-oxide formation or ring oxidation).[1] This is common in DMSO stocks stored at room temperature or exposed to air.[1] Always store under inert gas at -20°C.

References

  • Joshi, A. et al. (2016).[1][2][3] "Metal-Free Sequential Dual Oxidative Amination of C(sp3)-H Bonds: Synthesis of Imidazo[1,5-a]pyridines." The Journal of Organic Chemistry, 81(20), 9461–9469.[2] [1][2]

  • Li, Y. et al. (2022).[1][2] "Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent." The Journal of Organic Chemistry, 87(2), 1357-1365.[2][4] [1][2]

  • Fang, L. et al. (2018).[1][2] "Dimethyl Sulfoxide-Accelerated Reductive Deamination of Aromatic Amines." Journal of Chemical Research, 42(11), 579–583.[2] [1][2]

  • NIST Chemistry WebBook. "Imidazo[1,5-a]pyridine Properties." National Institute of Standards and Technology.[1]

Sources

Preventing oxidation of amino-imidazo[1,5-a]pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Oxidative Degradation of Electron-Rich Heterocycles

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Amino-imidazo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry (e.g., IDO1 inhibitors, anticancer agents).[1][2] However, the introduction of an amino group at the C-1 or C-3 position significantly increases the Highest Occupied Molecular Orbital (HOMO) energy of the imidazo[1,5-a]pyridine core. This makes the system exceptionally electron-rich and prone to oxidative dimerization , radical cation formation , and ring-opening decomposition upon exposure to atmospheric oxygen or acidic media.

This guide provides a self-validating workflow to isolate these sensitive intermediates without "tarring out."

Module 1: Reaction Environment (The "Black Tar" Prevention)

Symptom: The reaction mixture turns dark brown or black immediately upon exposure to air or during prolonged stirring. Diagnosis: Radical cation polymerization initiated by dissolved oxygen.

The Mechanism of Failure

The amino-imidazo[1,5-a]pyridine core acts as a potent nucleophile. In the presence of


, it undergoes Single Electron Transfer (SET) to form a radical cation. This species rapidly dimerizes or polymerizes, leading to the characteristic intractable black tar.
Protocol: The "Zero-Oxygen" Synthesis Loop

Do not rely on simple nitrogen balloon purging.

  • Solvent Degassing (Mandatory):

    • Method: Sparging is insufficient for this scaffold. Use the Freeze-Pump-Thaw method for reaction solvents (DMF, Toluene, or MeCN).

    • Validation: The solvent should not change color when a test aliquot of the sensitive amine is added.

  • The "Schlenk-to-Schlenk" Transfer:

    • Never pour the reaction mixture. Transfer reagents via cannula or gas-tight syringe under positive Argon pressure.

  • Visualizing the Workflow:

SafeSynthesis cluster_0 Preparation Phase cluster_1 Reaction Phase Solvent Solvent Source FPT Freeze-Pump-Thaw (3 Cycles) Solvent->FPT Degas Vessel Schlenk Flask (Flame Dried) FPT->Vessel Cannula Transfer Argon Argon Manifold Argon->Vessel Positive Pressure Monitor TLC via Cannula Sampling Vessel->Monitor No Air Exposure Monitor->Vessel Return (Avoided)

Figure 1: The "Zero-Oxygen" workflow required to prevent radical cation initiation during synthesis.

Module 2: Purification & Workup (Where Yield is Lost)

Symptom: The crude NMR looks clean, but the product degrades or streaks extensively during column chromatography. Diagnosis: Acid-catalyzed oxidative decomposition. Silica gel (pH ~5.0) protonates the imidazo-nitrogen, lowering the oxidation potential and catalyzing decomposition.

Technical Solution: Stationary Phase Selection

Standard silica gel is the enemy of amino-imidazo[1,5-a]pyridines. You must modify the surface chemistry of your stationary phase.

Comparative Analysis of Stationary Phases
Stationary PhaseSuitabilityPre-treatment ProtocolNotes
Standard Silica (SiO₂) CRITICAL FAIL N/AAcidic sites cause immediate streaking/decomposition.
Neutral Alumina (Al₂O₃) High Deactivate with 5% H₂O (Brockmann Grade III)Best balance of separation and stability.
Basified Silica Medium Slurry in 2-5% Et₃N/HexanesTEA blocks acidic silanol groups. Essential if Alumina is unavailable.
Reverse Phase (C18) High Use NH₄HCO₃ (pH 10) bufferExcellent for polar amino-derivatives; avoids solid-phase acidity.
Step-by-Step: The "Basified" Flash Column Protocol
  • Slurry Preparation: Mix Silica gel 60 with the eluent containing 1-2% Triethylamine (TEA) .

  • Column Packing: Pour the slurry and flush with 3 column volumes (CV) of the TEA-eluent. This neutralizes acidic silanol sites.

  • Loading: Load the crude material as a liquid injection (dissolved in minimal degassed DCM/TEA) or adsorbed onto Celite (never silica).

  • Elution: Run the column using solvents containing 0.5% TEA.

  • Fraction Collection: Collect into tubes already containing a drop of TEA or antioxidant (see Module 3).

Module 3: Storage & Handling (Long-Term Stability)

Symptom: Product turns purple/black after 24 hours in the freezer. Diagnosis: Auto-oxidation in the solid state.

The "Antioxidant Shield" Strategy

For extremely unstable variants (e.g., primary amines at C-1), co-storage with a sacrificial antioxidant is recommended.

  • Solid State Storage:

    • Store under Argon atmosphere.[3]

    • Temperature: -20°C or -80°C.

    • Container: Amber glass (UV protection).

  • Solution State (NMR/Stock Solutions):

    • Solvent: Use

      
       treated with basic alumina or silver foil to remove traces of HCl/DCl.
      
    • Additive: Add trace BHT (Butylated hydroxytoluene) (10-50 ppm) if the compound is to be stored in solution for >1 hour.

Decision Logic for Handling

HandlingLogic Start Crude Mixture Check Is it an Amino-Imidazo[1,5-a]pyridine? Start->Check Stable Standard Workup Check->Stable No (EWG present) Unstable Oxidation Risk! Check->Unstable Yes (EDG/Amino) Action1 Quench with Na2S2O3 Unstable->Action1 Workup Action2 Use Neutral Alumina Action1->Action2 Purification Action3 Store under Ar @ -20C Action2->Action3 Storage

Figure 2: Decision matrix for handling electron-rich heterocyclic amines.

Frequently Asked Questions (FAQ)

Q: Can I use rotary evaporation for these compounds? A: Yes, but with caution. Do not heat the water bath above 30°C. Backfill the rotavap with Nitrogen/Argon immediately after evaporation. Do not leave the flask rotating under vacuum for extended periods after dryness, as the increased surface area accelerates oxidation.

Q: My reaction uses Cu(I)/O2 (oxidative cyclization). How do I stop the oxidation once the ring is formed? A: This is a common pitfall. The reaction needs oxidation to close the ring, but too much destroys the product.

  • Solution: Monitor strictly by LCMS. Once the starting material is consumed, immediately quench with a saturated aqueous solution of Sodium Thiosulfate (

    
    )  or EDTA . This sequesters the Copper catalyst and reduces excess oxidants, preventing over-oxidation of the amino group [1].
    

Q: Why does my product decompose in Chloroform (


)? 
A:  Chloroform naturally decomposes to form phosgene and HCl over time. The HCl protonates the imidazo-pyridine, making it unstable.
  • Fix: Filter

    
     through basic alumina before use, or switch to 
    
    
    
    (Benzene-d6) or
    
    
    for NMR analysis.

References

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. (Accessed 2024).[4][5] Provides overview of oxidative cyclization methods and catalyst quenching. Link

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. RSC Advances, 2014. Detailed review of stability and synthetic pathways. Link

  • Preventing Oxidation of Therapeutic Proteins (Analogous Chemistry). News-Medical, 2019. Discusses mechanisms of amino acid oxidation (Met/Cys) relevant to electron-rich amine handling. Link

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines. MDPI, 2023. Explains the radical cation formation mechanism in electron-rich amines. Link

Sources

Stability of imidazo[1,5-a]pyridin-6-amine in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,5-a]pyridin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in acidic and basic media. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Introduction to the Stability of Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine scaffold is a key structural motif in numerous biologically active compounds and is generally considered to be a stable heterocyclic system.[1][2] However, the introduction of an exocyclic amino group at the 6-position, as in imidazo[1,5-a]pyridin-6-amine, can influence its stability, particularly in acidic and basic environments. Understanding this stability profile is crucial for designing robust experimental protocols, ensuring accurate data interpretation, and developing stable formulations.

This guide will delve into the theoretical and practical aspects of handling imidazo[1,5-a]pyridin-6-amine, with a focus on predicting and mitigating potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely sites of protonation on imidazo[1,5-a]pyridin-6-amine in acidic media?

A1: In an acidic environment, there are two primary sites for protonation: the nitrogen atom of the imidazo[1,5-a]pyridine ring system and the exocyclic amino group. The nitrogen within the fused heterocyclic ring system is a likely candidate for protonation, which can lead to a resonance-stabilized conjugate acid.[3] This protonation alters the electronic structure of the molecule.[3] The exocyclic amino group also has a lone pair of electrons and will be protonated to form an ammonium salt, a common characteristic of aminopyridines in acidic solutions.[4] The extent of protonation at each site will depend on their respective pKa values.

Q2: How does protonation in acidic media affect the stability of the imidazo[1,5-a]pyridine ring?

A2: Protonation of the heterocyclic nitrogen makes the ring system more electron-deficient. This increased electrophilicity can render the ring more susceptible to nucleophilic attack by species present in the medium, such as water. While the imidazo[1,5-a]pyridine core is generally stable, strong acidic conditions combined with elevated temperatures could potentially lead to hydrolytic degradation or ring-opening reactions.[5]

Q3: Is imidazo[1,5-a]pyridin-6-amine expected to be stable in basic media?

A3: The stability in basic media will largely depend on the reaction conditions (e.g., temperature, concentration of base). The pyridine ring is inherently electron-deficient and can be susceptible to nucleophilic attack. In the presence of a strong base, such as hydroxide ions, nucleophilic aromatic substitution or other base-catalyzed degradation pathways could be initiated. The exocyclic amino group, being an electron-donating group, can modulate the reactivity of the pyridine ring.

Q4: What are the general principles of forced degradation studies, and how can they be applied to imidazo[1,5-a]pyridin-6-amine?

A4: Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[6][7][8] The goal is to identify potential degradation products and pathways. For imidazo[1,5-a]pyridin-6-amine, a forced degradation study would typically involve exposure to:

  • Acidic conditions: e.g., 0.1 M to 1 M HCl at various temperatures.[7]

  • Basic conditions: e.g., 0.1 M to 1 M NaOH at various temperatures.[7]

  • Oxidative conditions: e.g., hydrogen peroxide solution.

  • Thermal stress: Heating the solid compound.

  • Photolytic stress: Exposing the compound to UV and visible light.

The resulting degradation products would then be characterized using analytical techniques like HPLC, LC-MS, and NMR.[7]

Troubleshooting Guides

This section provides practical advice for common issues encountered during experiments involving imidazo[1,5-a]pyridin-6-amine.

Issue 1: Unexpected Degradation Observed in Acidic Solutions

Question: I am observing a loss of my starting material, imidazo[1,5-a]pyridin-6-amine, when working in acidic conditions (e.g., during salt formation or in an acidic mobile phase for chromatography). What could be the cause and how can I mitigate it?

Answer:

Plausible Cause: In acidic media, the imidazo[1,5-a]pyridine ring system can become protonated.[3] This protonation increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack by water, which can lead to hydrolysis and ring cleavage. The exocyclic amino group will also be protonated, which can further influence the electronic properties of the molecule.

Troubleshooting Steps:

  • pH Control: Carefully control the pH of your solution. If possible, work at a less acidic pH where your compound is still soluble but degradation is minimized.

  • Temperature Management: Avoid elevated temperatures when the compound is in an acidic solution. Perform reactions and handle solutions at room temperature or below if possible.

  • Inert Atmosphere: To rule out oxidative degradation that might be accelerated under acidic conditions, perform your experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Forced Degradation Simulation: To confirm if hydrolysis is the issue, you can perform a small-scale forced degradation study. Expose a small amount of your compound to the acidic conditions at a slightly elevated temperature (e.g., 40-60 °C) for a set period and analyze the sample by HPLC or LC-MS to identify any degradation products.[9]

Experimental Protocol: Preliminary Acidic Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis A Prepare 1 mg/mL stock solution of imidazo[1,5-a]pyridin-6-amine in a suitable solvent (e.g., Methanol) B Mix 1 mL of stock solution with 1 mL of 0.1 M HCl A->B Dilute C Incubate at 60°C B->C Apply Stress D Withdraw aliquots at t=0, 2, 4, 8, 24 hours C->D Sample E Neutralize with 0.1 M NaOH D->E Quench F Analyze by HPLC-UV/LC-MS E->F Inject

Caption: Workflow for a preliminary acidic forced degradation study.

Issue 2: Compound Instability in Basic Formulations or Reaction Conditions

Question: My imidazo[1,5-a]pyridin-6-amine appears to be degrading when I try to deprotonate it or use it in a reaction with a strong base. What are the potential degradation pathways?

Answer:

Plausible Cause: The imidazo[1,5-a]pyridine ring system is electron-deficient and therefore susceptible to nucleophilic attack. Strong bases, such as hydroxide, can act as nucleophiles and potentially initiate degradation. The presence of the amino group can also influence the reactivity of the ring.

Troubleshooting Steps:

  • Choice of Base: If possible, use a non-nucleophilic base for deprotonation.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of degradation.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the compound to harsh basic conditions.

  • Protective Groups: If the exocyclic amino group is not essential for the reaction, consider protecting it to modulate the electronic properties of the ring and potentially increase its stability.

Proposed Degradation Pathway in Basic Media

G cluster_main Hypothetical Base-Catalyzed Degradation A Imidazo[1,5-a]pyridin-6-amine B Nucleophilic attack by OH⁻ on electron-deficient carbon A->B C Ring-opened intermediate B->C D Further degradation products C->D

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Characteristic Shifts of Imidazo[1,5-a]pyridin-6-amine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the imidazo[1,5-a]pyridine scaffold is a familiar and valuable structural motif. Its prevalence in medicinally active compounds necessitates a deep understanding of its characterization, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a primary tool for structural elucidation and purity assessment. This guide provides a detailed, predictive, and comparative analysis of the ¹H NMR characteristics of imidazo[1,5-a]pyridin-6-amine, a representative member of this important class of heterocycles. While a direct experimental spectrum for this specific molecule is not publicly available, this guide leverages a wealth of literature data on substituted analogs to provide a robust, predictive framework for its ¹H NMR spectrum.

The Imidazo[1,5-a]pyridine Core: General ¹H NMR Features

The imidazo[1,5-a]pyridine ring system is a bicyclic aromatic heterocycle, and its proton NMR spectrum is characterized by distinct signals in the aromatic region. The numbering of the scaffold is crucial for the assignment of these signals.

Figure 1: Structure and Numbering of the Imidazo[1,5-a]pyridine Core

Caption: Numbering of the imidazo[1,5-a]pyridine scaffold.

Based on a comprehensive review of published data for various substituted imidazo[1,5-a]pyridines, the following general chemical shift ranges for the protons of the unsubstituted core can be established[1][2][3][4][5][6][7]:

ProtonTypical Chemical Shift Range (ppm)Multiplicity
H-17.30 - 7.80s
H-38.00 - 8.50s
H-58.10 - 8.60d
H-66.60 - 7.00t
H-76.70 - 7.20dd
H-87.40 - 7.80d

Note: These ranges are approximate and can be influenced by solvent and substituents.

Predicted ¹H NMR Profile of Imidazo[1,5-a]pyridin-6-amine

The introduction of an amino (-NH₂) group at the C6 position is expected to significantly influence the electronic distribution within the pyridine ring, and consequently, the chemical shifts of its protons. The amino group is a strong electron-donating group through resonance, which will increase the electron density at the ortho and para positions (C5 and C7). This increased shielding will cause the signals for H-5 and H-7 to shift upfield (to a lower ppm value).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Imidazo[1,5-a]pyridin-6-amine in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1~7.4s-
H-3~8.2s-
H-5~7.5dJ₅,₇ = ~2.0
NH₂~5.5br s-
H-7~6.4ddJ₇,₈ = ~9.0, J₇,₅ = ~2.0
H-8~7.3dJ₈,₇ = ~9.0

Justification for Predictions:

  • H-5 and H-7: The strong electron-donating amino group at C6 will cause a significant upfield shift for the ortho proton H-5 and the para proton H-7 compared to the unsubstituted parent compound.

  • H-8: The effect on the meta proton H-8 is expected to be less pronounced.

  • H-1 and H-3: The protons on the imidazole ring are less affected by substitution on the pyridine ring, so their chemical shifts are predicted to be similar to those in the unsubstituted system.

  • NH₂: The protons of the amino group will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • Coupling Constants: The coupling constants are expected to be in the typical range for ortho and meta coupling in a pyridine-like system.

Comparative Analysis with Other Substituted Imidazo[1,5-a]pyridines

To put the predicted spectrum into context, a comparison with experimentally determined ¹H NMR data for other substituted imidazo[1,5-a]pyridines is instructive.

Table 2: Comparison of ¹H NMR Data for Various Substituted Imidazo[1,5-a]pyridines

CompoundSolventH-1 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Reference
Imidazo[1,5-a]pyridineDMSO-d₆7.34 (s)8.36 (s)8.32 (d)6.62 (t)6.74 (dd)7.52 (d)[5]
3-Ethylimidazo[1,5-a]pyridineDMSO-d₆7.26 (s)-8.10 (d)6.61 (t)6.70 (t)7.49 (d)[6]
1-Iodoimidazo[1,5-a]pyridineCDCl₃---6.61 (dd)--[7]
1-Phenylimidazo[1,5-a]quinolineDMSO-d₆-7.56 (s)7.53 (d)7.33-7.43 (m)7.27 (ddd)7.33-7.43 (m)[5]

This comparison highlights how different substituents influence the chemical shifts. For instance, the electron-withdrawing iodo group at C1 would be expected to deshield the neighboring protons. The data from these and other analogs in the literature provide a strong foundation for the predictions made for imidazo[1,5-a]pyridin-6-amine.

Experimental Protocol for ¹H NMR Acquisition

For researchers synthesizing novel imidazo[1,5-a]pyridine derivatives, the following protocol provides a robust starting point for acquiring high-quality ¹H NMR spectra.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified imidazo[1,5-a]pyridine derivative. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1][8] DMSO-d₆ is often a good choice for these compounds due to its excellent solubilizing power. c. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

2. Instrument Setup (400 MHz NMR Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR). e. Set the number of scans (e.g., 16 or 32 for a moderately concentrated sample). f. Set the relaxation delay (e.g., 2-5 seconds) to ensure full relaxation of the protons.

3. Data Acquisition and Processing: a. Acquire the Free Induction Decay (FID). b. Apply a Fourier transform to the FID to obtain the spectrum. c. Phase the spectrum to obtain pure absorption peaks. d. Calibrate the chemical shift scale using the residual solvent peak or the internal standard. e. Integrate the peaks to determine the relative number of protons. f. Analyze the multiplicities and coupling constants to aid in structural assignment.

Workflow for Characterization of Imidazo[1,5-a]pyridine Derivatives

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Imidazo[1,5-a]pyridine Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr 1H & 13C NMR Spectroscopy purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: A typical workflow for the synthesis and characterization of imidazo[1,5-a]pyridine derivatives.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a cornerstone for structural analysis, a comprehensive characterization of imidazo[1,5-a]pyridin-6-amine and its analogs should include other spectroscopic techniques:

  • ¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic environment, offering complementary data to ¹H NMR.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2]

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the molecule, such as the N-H stretches of the amino group.

  • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced NMR experiments are invaluable for unambiguously assigning all proton and carbon signals, especially for complex or highly substituted derivatives.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR characteristic shifts of imidazo[1,5-a]pyridin-6-amine. By leveraging the extensive body of literature on substituted imidazo[1,5-a]pyridines, we can confidently predict the chemical shifts and coupling patterns for this molecule. The strong electron-donating nature of the 6-amino group is the dominant factor influencing the ¹H NMR spectrum, causing a notable upfield shift of the H-5 and H-7 protons. For researchers working with this important class of compounds, this guide serves as a valuable resource for interpreting their NMR data and confirming the successful synthesis of their target molecules. The provided experimental protocol offers a reliable starting point for obtaining high-quality spectra, and the discussion of complementary analytical techniques underscores the importance of a multi-faceted approach to structural characterization in modern drug discovery.

References

  • Wiley Science Solutions. Spectral Databases. Retrieved from [Link]

  • Hutt, J. T., & Aron, Z. D. (n.d.). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors.
  • MDPI. (2024, September 6). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]

  • PMC. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Retrieved from [Link]

  • Revue Roumaine de Chimie.
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, February 14). New substituted imida.
  • ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)
  • Beilstein Journals. Supporting Information Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilic.
  • MDPI. (2025, August 25). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Retrieved from [Link]

  • Semantic Scholar. (2021, July 6). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • PMC. (2024, December 5). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2).
  • Semantic Scholar. (2023, October 11). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

  • CAS. NMR Database for Faster Structural Data. Retrieved from [Link]

  • Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]

  • ACS Publications. (2024, December 5). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation | ACS Omega. Retrieved from [Link]

  • SpectraBase. Online Spectral Database. Retrieved from [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • PMC - NIH. (2025, December 18). NMRexp: A database of 3.3 million experimental NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry.
  • SpectraBase. imidazo[1,5-a]pyridine. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.

Sources

Safety Operating Guide

Imidazo[1,5-a]pyridin-6-amine: Proper Disposal Procedures & Safety Protocol

[1][2]

Executive Safety Summary

STOP AND READ: Imidazo[1,5-a]pyridin-6-amine is a nitrogen-containing heterocyclic amine.[1] While valuable as a pharmaceutical scaffold (e.g., in IDO1 or kinase inhibitor development), it presents specific disposal challenges due to its basicity and potential for aquatic toxicity.

Critical Directive:

  • NEVER dispose of this compound down the drain.[1] It is toxic to aquatic life and may disrupt municipal water treatment microorganisms.[1]

  • NEVER mix with oxidizing acids (e.g., Nitric Acid, Perchloric Acid) in waste streams.[1] This can result in immediate exothermic reaction and generation of toxic nitrogen oxide (NOx) fumes.[2][1][3]

  • ALWAYS segregate as "Basic Organic Waste" or "Toxic Organic Waste" depending on your facility's specific waste coding.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity.[1][3][4] Imidazo[1,5-a]pyridin-6-amine combines an imidazopyridine core with a primary amine substituent.[1]

ParameterData / Characteristic
Chemical Structure Bicyclic aromatic heterocycle with a primary amine at position 6.[1][5]
Reactivity Class Organic Base / Aromatic Amine .[1] Reacts with acids to form salts.[1] May oxidize in air over time.[1]
GHS Classification Warning .[1][3][5][6] Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[1][5] 2A; STOT SE 3 (Resp).[1]
Key Hazard Sensitizer & Irritant .[1] Like many aromatic amines, it poses a risk of skin sensitization and potential genotoxicity.[1]
Physical State Typically a solid (powder) ranging from off-white to yellow/brown depending on oxidation state.[1]

Scientist's Note: The primary amine group (-NH2) at the 6-position significantly increases the electron density of the ring system compared to the parent imidazo[1,5-a]pyridine.[1] This makes the compound more susceptible to oxidation and electrophilic attack.[1] In a waste drum, this reactivity matters—it can act as a scavenger for other reactive species, potentially leading to "drum over-pressurization" if not segregated correctly.

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Stabilization

Before moving the waste to the accumulation area, ensure it is chemically stable.

  • Quenching (Reaction Mixtures): If the amine is part of a crude reaction mixture containing residual reagents (e.g., acid chlorides, anhydrides), quench the reaction fully before declaring it waste. Unreacted electrophiles mixed with this amine in a waste container can generate heat.[1]

  • pH Check: Ensure the waste stream pH is > 7. If the amine was used in an acidic workup, neutralize the solution with Sodium Bicarbonate (NaHCO3) or dilute Sodium Hydroxide (NaOH) to prevent acid-catalyzed degradation or volatilization of acid byproducts.

Phase B: Segregation Strategy

Proper segregation is the primary defense against laboratory accidents.[1]

  • Solid Waste:

    • Place pure solid compound or contaminated solids (gloves, weighing boats) into a clear, wide-mouth HDPE jar .[1]

    • Label as: "Solid Hazardous Waste: Imidazo[1,5-a]pyridin-6-amine - Toxic/Irritant."

  • Liquid Waste (Solvent Based):

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or DMSO.[1]

    • Halogenated Stream: If dissolved in DCM or Chloroform.[1]

    • CRITICAL: Ensure the liquid waste container is compatible with bases. Glass or HDPE is standard.[1] Avoid metal containers if the solution is corrosive.[1]

Phase C: Containerization & Labeling

Follow the "C-L-C" Rule: Cap, Label, Contain.

  • Cap: Use a vented cap if there is any risk of slow off-gassing.[1] Otherwise, a standard screw cap with a PTFE liner is required to prevent organic solvent swelling.[1]

  • Label: Must include the full chemical name (no abbreviations/formulas) and hazard checkboxes (Toxic, Irritant).[1]

  • Contain: Secondary containment (a tray) is mandatory during transport to the Central Accumulation Area (CAA).[1]

Visual Disposal Workflow (Decision Tree)

The following diagram illustrates the logical flow for disposing of Imidazo[1,5-a]pyridin-6-amine, ensuring compliance with RCRA standards and minimizing safety risks.

DisposalWorkflowStartWaste Generation:Imidazo[1,5-a]pyridin-6-amineStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / Contaminated DebrisStateCheck->IsSolidIsLiquidLiquid / SolutionStateCheck->IsLiquidSolidPackPack in HDPE Jar(Lab Pack)IsSolid->SolidPackDouble BagLabel 'Toxic'SegregationCRITICAL SEGREGATION:Is Oxidizing Acid Present?IsLiquid->SegregationSolventCheckIdentify Solvent BaseHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(MeOH, DMSO, Acetone)SolventCheck->NonHaloSafeStreamCombine in Organic Waste DrumHalo->SafeStreamStream A: HalogenatedNonHalo->SafeStreamStream B: Non-HalogenatedSegregation->SolventCheckNoNeutralizeNeutralize Separately(Do NOT mix in drum)Segregation->NeutralizeYes (Nitric/Perchloric)Neutralize->SolventCheckAfter Quench

Figure 1: Decision matrix for the safe segregation and disposal of Imidazo[1,5-a]pyridin-6-amine waste streams.

Regulatory Compliance & Waste Codes (US Focus)

While Imidazo[1,5-a]pyridin-6-amine is not explicitly listed on the EPA RCRA P-List or U-List by its specific CAS number, it is regulated under the "Mixture Rule" and "Characteristic Waste" definitions.

Regulatory CategoryCodeRationale
Ignitability D001 Applicable if the amine is dissolved in a flammable solvent (Flash point < 60°C).[1]
Toxicity Characteristic Due to the known toxicity of aromatic amines, it must be treated as toxic waste.[2][1] Do not dilute to escape regulation.
Generator Status VSQG / SQG Most research labs fall under Very Small or Small Quantity Generator status.[1] This waste counts toward your monthly total.[1]

Compliance Tip: If your facility utilizes a "Satellite Accumulation Area" (SAA), you must move the container to the Central Accumulation Area (CAA) within 3 days once it is full.[1] Do not date the tag until the container is full or moved to the CAA.[1]

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Aromatic amines can cause respiratory irritation.[1] Clear the immediate area.[1]

  • PPE Upgrade: Wear double Nitrile gloves (or Silver Shield laminate if available) and a P100 respirator if dust is visible.[1]

  • Absorb:

    • Liquids: Use a universal absorbent pad or vermiculite.[1] Do not use paper towels alone (rapid evaporation).[1]

    • Solids: Wet wipe with a solvent-dampened pad (ethanol) to prevent dust generation.[1] Do not dry sweep.[1]

  • Decontaminate: Wash the surface with a mild detergent and water.[1] Collect all cleanup materials as hazardous waste (Solid Pack).

References

  • PubChem. (n.d.).[1] Imidazo[1,5-a]pyridine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Categories of Hazardous Waste Generators. RCRA Online.[1] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Labels and Pictograms. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.